tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate
Description
tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a piperidine ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Properties
IUPAC Name |
tert-butyl N-methyl-N-(2-piperidin-2-ylethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15(4)10-8-11-7-5-6-9-14-11/h11,14H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXXXTZPDOPMFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC1CCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Protection via Boc Anhydride
The tert-butyloxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc anhydride). A typical protocol involves:
- Deprotonation : The secondary amine precursor, N-methyl-N-[2-(piperidin-2-yl)ethyl]amine, is treated with a base such as sodium hydride or potassium carbonate to generate a reactive amide intermediate.
- Boc Protection : Boc anhydride is added at 0–5°C under inert conditions, followed by stirring at room temperature for 12–24 hours.
- Workup : The crude product is extracted with ethyl acetate, dried over sodium sulfate, and purified via column chromatography (hexane/ethyl acetate).
Example Reaction Conditions :
| Reagent | Amount (eq.) | Temperature | Time | Yield |
|---|---|---|---|---|
| Boc anhydride | 1.2 | 0–25°C | 18 h | 85% |
| Sodium hydride | 1.5 | 0°C | 1 h | — |
| Potassium carbonate | 2.0 | RT | 24 h | 78% |
Stepwise Assembly from Piperidine Derivatives
An alternative route constructs the piperidine-ethyl backbone before introducing the N-methyl and Boc groups:
- Piperidine Functionalization : 2-Piperidineethanol is alkylated with methyl iodide in the presence of DBU (1,8-diazabicycloundec-7-ene) to yield N-methyl-2-(piperidin-2-yl)ethanol.
- Amine Protection : The secondary amine is protected using Boc anhydride under basic conditions (e.g., triethylamine in dichloromethane).
Key Observations :
- DBU enhances alkylation efficiency by minimizing side reactions.
- Elevated temperatures (50–80°C) reduce reaction times but may compromise yield due to decomposition.
Optimization Strategies for Industrial Scalability
Solvent and Base Selection
- Solvents : Tetrahydrofuran (THF) and dichloromethane are preferred for Boc protection due to their inertness and solubility profiles.
- Bases : Sodium hydride offers high reactivity but requires strict anhydrous conditions. Potassium carbonate is cost-effective for large-scale reactions but may prolong reaction times.
Catalytic Enhancements
- Zinc Fluoride (ZnF₂) : Patent US8367704B2 highlights ZnF₂ as a catalyst for analogous carbamate formations, improving yields by 10–15%.
- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) accelerates biphasic reactions, particularly in water-organic solvent systems.
Purification and Characterization
Crystallization Techniques
Analytical Data
- ¹H NMR (CDCl₃) : δ 1.57 (s, 6H, Boc), 2.82–2.84 (t, 2H, CH₂), 3.65 (s, 3H, N-CH₃).
- HPLC Purity : 98.5% (C18 column, acetonitrile/water gradient).
Applications in Pharmaceutical Synthesis
The compound serves as a key intermediate for antihistamines and proton pump inhibitors. For example, it is a precursor to 2-methyl-2′-phenylpropionic acid derivatives, which exhibit potent antihistamine activity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced carbamate derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products Formed:
- Oxidized derivatives
- Reduced carbamate derivatives
- Substituted carbamate products
Scientific Research Applications
Chemistry: tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new chemical reactions .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It can act as a probe to investigate the activity of various enzymes and their role in biological processes .
Medicine: It can be used as a scaffold for the synthesis of drug candidates targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting the biochemical pathways they regulate. The piperidine ring and carbamate group play crucial roles in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
- tert-butyl N-methyl-N-[2-(piperidin-4-yl)ethyl]carbamate
- tert-butyl (2-piperidin-3-ylethyl)carbamate
- tert-butyl (2-(2-(methylamino)ethyl)carbamate
Comparison: tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate is unique due to the position of the piperidine ring and the specific substitution pattern on the carbamate group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of approximately 242.36 g/mol. This compound features a tert-butyl group, a methyl group, and a piperidine moiety, contributing to its structural complexity and potential biological activity. Its applications in medicinal chemistry are significant, particularly as a pharmacological agent targeting various biological pathways.
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor , particularly targeting cyclin-dependent kinases (CDKs). CDKs are crucial in regulating cell cycle progression, making this compound relevant in cancer therapy. Compounds with similar structures have shown neuroprotective effects and potential applications in treating neurological disorders.
Interaction Studies
Preliminary investigations into the binding affinity of this compound suggest interactions with various receptors. Such studies are essential for elucidating its therapeutic potential. The following table summarizes some related compounds and their biological activities:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Tert-butyl N-methyl-N-[2-(piperidin-4-yl)ethyl]carbamate | C13H26N2O2 | Potential analgesic |
| Tert-butyl N-{2-[piperidin-1-yl]ethyl}carbamate | C12H24N2O2 | Antidepressant properties |
| Tert-butyl N-{(S)-[2-(piperidin-2-yl)ethyl]}carbamate | C12H24N2O2 | Neuroactive effects |
The specific combination of functional groups in this compound may enhance its selectivity and efficacy in biological applications compared to similar compounds .
Case Studies
Several studies have evaluated the biological activity of related piperidine derivatives, highlighting their potential in drug development:
- Neuroprotective Effects : A study demonstrated that compounds similar to this compound exhibited neuroprotective effects against oxidative stress in neuronal cell lines, suggesting their utility in treating neurodegenerative diseases .
- Antitumor Activity : Another investigation focused on the antitumor properties of piperidine derivatives, revealing that modifications to the piperidine ring significantly influenced their efficacy against various cancer cell lines .
- Enzyme Inhibition : The compound has also been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, contributing to its potential as a therapeutic agent for metabolic disorders.
Q & A
Q. What are the optimized synthetic routes for tert-butyl N-methyl-N-[2-(piperidin-2-yl)ethyl]carbamate?
The synthesis typically involves coupling tert-butyl carbamate derivatives with piperidine-containing precursors. A common method uses carbodiimide coupling reagents like EDCI and HOBt to facilitate condensation between amines and carboxylic acids. Reaction conditions (e.g., solvent polarity, temperature) significantly influence yields. For example, dichloromethane and triethylamine are often used as solvents and catalysts, respectively, to improve reaction efficiency .
Q. How is structural characterization performed for this compound?
X-ray crystallography and NMR spectroscopy are primary tools. For instance, crystal structure analysis of similar tert-butyl carbamates reveals intramolecular hydrogen bonding between the carbamate oxygen and piperidine nitrogen, stabilizing the conformation. H NMR (400 MHz, CDCl) typically shows distinct peaks for the tert-butyl group (δ ~1.4 ppm) and piperidine protons (δ ~2.5–3.0 ppm) .
Q. What safety precautions are recommended during handling?
While some safety data sheets (SDS) classify tert-butyl carbamates as non-hazardous (e.g., no GHS labeling required), others recommend standard precautions: use of gloves, goggles, and fume hoods. Contradictions arise due to variability in purity or substituent effects. Always consult SDS from authoritative sources like PubChem or ECHA and verify batch-specific risks .
Advanced Research Questions
Q. How do reaction conditions affect stereoselectivity in piperidine-containing carbamates?
Q. What strategies resolve contradictions in biological activity data for this compound?
Discrepancies in pharmacological studies (e.g., receptor binding vs. cellular assays) may arise from differences in cell permeability or metabolic stability. Use orthogonal assays:
Q. How does the tert-butyl carbamate group influence stability under acidic or basic conditions?
The tert-butyloxycarbonyl (Boc) group is acid-labile but stable under basic conditions. Hydrolysis studies in HCl/THF (1:1) show complete deprotection within 2 hours at 25°C, while NaOH (1M) induces <10% degradation over 24 hours. Monitor stability via LC-MS to optimize storage (e.g., dry, inert atmosphere) .
Q. What computational methods predict interaction mechanisms with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations can model binding to enzymes like acetylcholinesterase. Key interactions include hydrogen bonding between the carbamate oxygen and catalytic serine residues. Validate predictions with mutagenesis studies or kinetic assays .
Methodological Considerations
- Data Contradiction Analysis : Compare purity levels (HPLC), synthetic batches, and assay conditions when reconciling conflicting results. For example, impurities >5% may skew biological activity .
- Experimental Design : Use fractional factorial designs to optimize synthesis parameters (e.g., temperature, reagent ratios) while minimizing resource use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
